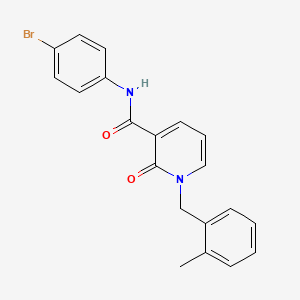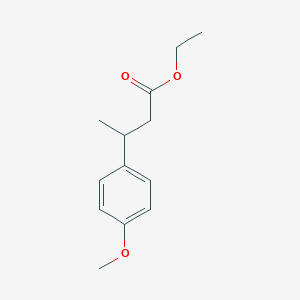
4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N0-(substituted)acetohydrazide were designed and synthesized . Another study reported the synthesis of 3-[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2 H-chromen-4-ol derivatives .Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
The study of benzothiazole derivatives, including compounds related to 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide, has led to the development of novel synthetic methods and the discovery of compounds with significant biological activities. For instance, the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones from 2-(o-nitrobenzoyl)-1,2-thiazine-1-oxides illustrates the utility of benzothiazole derivatives in accessing 'privileged' structures in medicinal chemistry, highlighting their potential for drug discovery (Hemming & Loukou, 2004).
Antibacterial Applications
Benzothiazole derivatives have been reported to exhibit potent antibacterial activities. For example, hydroxy-substituted benzothiazole derivatives have shown significant activity against Streptococcus pyogenes, a pathogen responsible for a variety of infections. The synthetic approach and the biological evaluation of these derivatives underscore their potential in addressing antibiotic resistance (Gupta, 2018).
Spectroscopic Analysis and Drug Design
The structural and vibrational analysis of benzothiazole derivatives through techniques like FTIR, Raman, and DFT studies plays a crucial role in drug design and development. Such studies not only provide insights into the chemical reactivity of compounds but also help in predicting their biological activity, as seen in the analysis of specific benzothiazole derivatives which suggested their potential as drug candidates based on their spectroscopic and drug-likeness descriptors (Ünsalan et al., 2020).
Anticonvulsant Properties
The exploration of benzothiazole derivatives for their anticonvulsant properties has led to the identification of compounds with significant activity in this regard. For instance, a series of 4-thiazolidinone derivatives, designed to interact with benzodiazepine receptors, demonstrated considerable anticonvulsant activity, highlighting the versatility of benzothiazole-based compounds in therapeutic applications (Faizi et al., 2017).
Pharmaceutical Chemistry and Drug Development
The synthesis and evaluation of benzothiazole derivatives for their pharmaceutical properties, such as antimicrobial and antitumor activities, are crucial aspects of drug development. Studies have shown that novel derivatives of benzothiazole, including those with nitro substituents, possess significant biological activities, thereby contributing to the development of new therapeutic agents (Gupta, 2018).
Mécanisme D'action
Target of Action
It’s known that benzothiazole derivatives have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been found to impact a variety of biochemical pathways, leading to downstream effects such as antimicrobial, antifungal, and antitumor activities .
Pharmacokinetics
The solubility of similar compounds in various solvents like benzene, acetone, and methanol has been reported , which could impact the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines .
Action Environment
The stability of similar compounds at room temperature has been reported , which could potentially influence the compound’s action and efficacy.
Propriétés
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S2/c15-13(18)8-5-6-12(10(7-8)17(19)20)22-14-16-9-3-1-2-4-11(9)21-14/h1-7H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLERKTDWNSIJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2970773.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)
![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)



![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)


![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)

